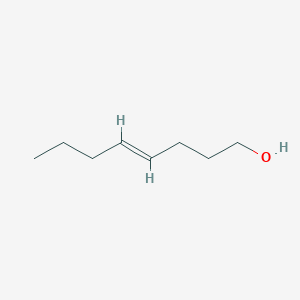![molecular formula C18H18N2O4 B2580541 2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone CAS No. 1903032-23-4](/img/structure/B2580541.png)
2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone, commonly known as BDP, is a synthetic compound that has been used in scientific research for various purposes. BDP is a member of the family of compounds known as pyrrolidinyl benzodioxanes and has been shown to have potential as a therapeutic agent for a variety of conditions.
Scientific Research Applications
Catalytic Applications
- Magnesium and Zinc Complexes : A study by Wang et al. (2012) in "Organometallics" discussed N,O-bidentate pyridyl functionalized alkoxy ligands related to the compound . These ligands, when combined with magnesium and zinc, were used to catalyze polymerizations, demonstrating the potential use of similar compounds in catalysis (Wang et al., 2012).
Molecular Structure and Theoretical Studies
- Crystal Structure and DFT Study : Huang et al. (2021) reported on the crystal structure and density functional theory (DFT) study of compounds with boric acid ester intermediates, which include pyrrolidin-1-yl methanone structures. This research, published without a specific journal, indicates the importance of such compounds in the study of molecular structures and theoretical chemistry (Huang et al., 2021).
Synthesis and Characterization of Complex Molecules
- Synthesis of Poly-Derivatives : A study by Pandule et al. (2014) in "Synthetic Metals" involved the synthesis of conducting polymers based on derivatives similar to the compound . This research emphasizes the compound's relevance in synthesizing complex materials with specific electrical and optical properties (Pandule et al., 2014).
Applications in Organic Transformations
- DDQ Mediated Reactions : Alsharif et al. (2021) in "RSC Advances" discussed the use of 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in the functionalization of C–H bonds and the dehydrogenation of saturated C–C, C–O, and C–N bonds. Compounds like 2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone could potentially be involved in similar organic transformations (Alsharif et al., 2021).
Biochemical Applications
- Unsymmetrical Borole Complexes as Biocides : Research by Saxena and Singh (1995) in the "Journal of Inorganic Biochemistry" explored the synthesis of unsymmetrical borole complexes with potential applications as biocides. Though not directly involving the compound , this study illustrates the broader potential of complex organic molecules in biochemical applications (Saxena & Singh, 1995).
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1-(3-pyridin-2-yloxypyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c21-18(10-13-4-5-15-16(9-13)23-12-22-15)20-8-6-14(11-20)24-17-3-1-2-7-19-17/h1-5,7,9,14H,6,8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONQWPPFKMUJSEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC=N2)C(=O)CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1,2-benzoxazol-3-yl)-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)acetamide](/img/structure/B2580459.png)



![8-(3-chloro-4-methylphenyl)-7-(4-fluorophenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2580466.png)
![4-phenyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}oxane-4-carboxamide](/img/structure/B2580467.png)






